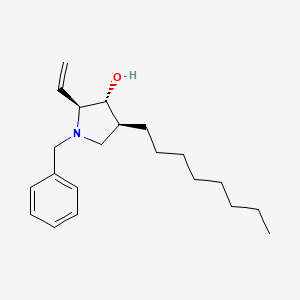

(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol

Description

(2S,3R,4S)-1-Benzyl-2-ethenyl-4-octylpyrrolidin-3-ol is a pyrrolidine derivative characterized by its stereochemical configuration and substituent groups:

- Benzyl group at position 1.

- Ethenyl (vinyl) group at position 2.

- Octyl chain at position 3.

- Hydroxyl group at position 3.

Properties

CAS No. |

921202-50-8 |

|---|---|

Molecular Formula |

C21H33NO |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol |

InChI |

InChI=1S/C21H33NO/c1-3-5-6-7-8-12-15-19-17-22(20(4-2)21(19)23)16-18-13-10-9-11-14-18/h4,9-11,13-14,19-21,23H,2-3,5-8,12,15-17H2,1H3/t19-,20-,21+/m0/s1 |

InChI Key |

UCKBKFVHCGALAU-PCCBWWKXSA-N |

Isomeric SMILES |

CCCCCCCC[C@H]1CN([C@H]([C@@H]1O)C=C)CC2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCC1CN(C(C1O)C=C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The key steps in the synthesis may include:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an amine and a suitable electrophile.

Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.

Addition of the octyl chain: This can be done through a Grignard reaction or other alkylation methods.

Vinyl group introduction: This step may involve a Heck reaction or other methods to introduce the vinyl group onto the pyrrolidine ring.

Industrial Production Methods

Industrial production of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the benzyl or octyl chains.

Addition: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Benzyl halides, alkyl halides

Addition: Hydrogen gas (H₂) with a palladium catalyst, halogens (Br₂, Cl₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. For example, it could modulate the activity of neurotransmitter receptors in the brain, leading to changes in neuronal activity and behavior.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

Key Observations :

- The octyl chain in the target compound significantly increases molecular weight and lipophilicity compared to analogs with methyl or benzyl groups .

- Tosyl (sulfonyl) groups in related compounds (e.g., ) improve metabolic stability but reduce solubility, suggesting similar trade-offs may apply to the target compound.

Stereochemical Influence

The stereochemistry of pyrrolidine derivatives critically impacts biological activity. For example:

- (2S,3S,4S)-2-Benzyl-4-((R)-1-hydroxypropan-2-yl)piperidin-3-ol () demonstrates that minor stereochemical variations (e.g., R vs. S configurations) alter hydrogen-bonding capacity and receptor affinity .

- The (2S,3R,4S) configuration of the target compound may enhance interactions with chiral biological targets compared to diastereomers like (2S,3S,4S) or (2R,3R,4R) forms.

Biological Activity

(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring with a benzyl and an ethenyl group. The stereochemistry at the 2, 3, and 4 positions is crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Staphylococcus aureus : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : An inhibition zone of 12 mm was observed under similar conditions.

This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

2. Antioxidant Properties

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Results demonstrated a significant reduction in DPPH radicals by 70% at a concentration of 50 µg/mL, indicating strong free radical scavenging abilities.

3. Anti-inflammatory Effects

In vitro studies on human macrophages indicated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was dose-dependent and highlights its potential in treating inflammatory diseases.

The biological activities of this compound are attributed to its ability to modulate various cellular pathways:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Antioxidant Mechanism : It acts by donating electrons to free radicals, thus neutralizing them.

- Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. The findings demonstrated that modifications in the substituent groups significantly influenced antimicrobial activity, with this compound showing superior activity against Gram-positive bacteria compared to its analogs .

Case Study 2: Antioxidant Potential

Research conducted on the antioxidant properties revealed that this compound effectively protected neuronal cells from oxidative stress-induced damage. This study suggests potential applications in neuroprotective therapies .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.